
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride: is a biochemical compound with the molecular formula C5H13ClN2O3 . It is used primarily in proteomics research and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves the reaction of ornithine derivatives under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using standardized protocols to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-ornithine derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies of amino acid metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of specialized biochemical products.
Mecanismo De Acción
The mechanism of action of rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism .
Comparación Con Compuestos Similares
DL-Ornithine: A precursor in the biosynthesis of polyamines.
3-Hydroxy-L-ornithine: A hydroxylated derivative of ornithine.
L-Ornithine Monohydrochloride: A hydrochloride salt of ornithine.
Uniqueness: rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride is unique due to its specific hydroxylation pattern and racemic mixture, which may confer distinct biochemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C5H13ClN2O3 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1 |
Clave InChI |
XFRYPAVXBMFXQE-MMALYQPHSA-N |
SMILES isomérico |
C(CN)[C@@H]([C@@H](C(=O)O)N)O.Cl |
SMILES canónico |
C(CN)C(C(C(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


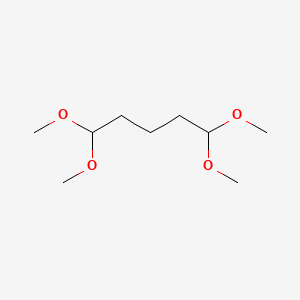
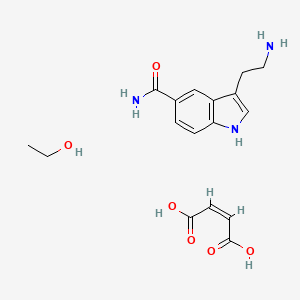
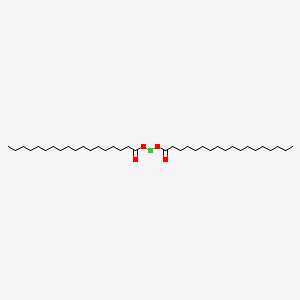
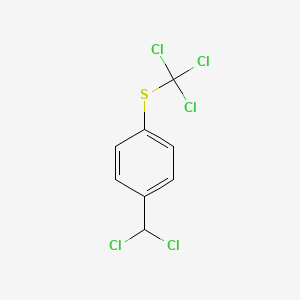
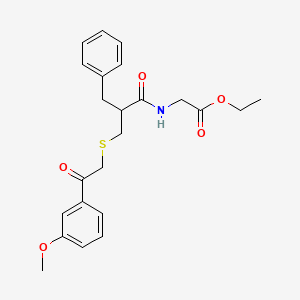
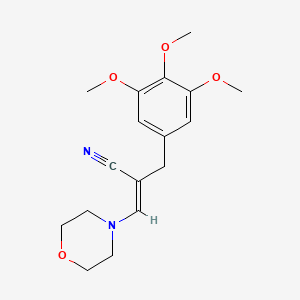
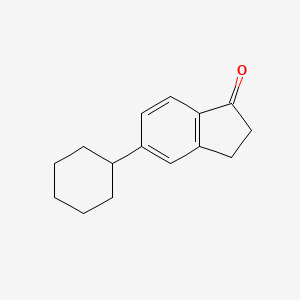
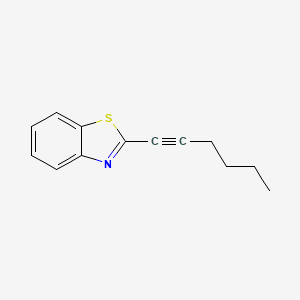
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
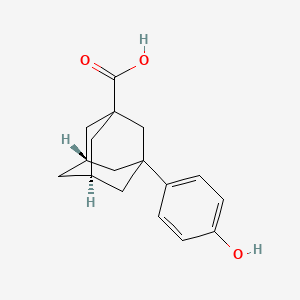
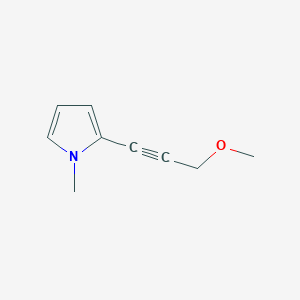
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
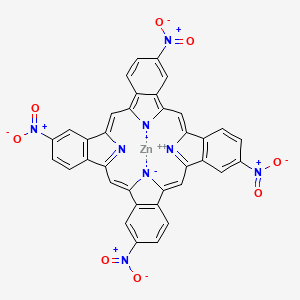
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)
